molecular formula C12H10BrF3N2O B6717156 N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide

Cat. No.: B6717156
M. Wt: 335.12 g/mol
InChI Key: YVPGDUVIBNCRKL-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide is an organic compound characterized by the presence of a bromophenyl group, a trifluoropropyl chain, and a cyanoacetamide moiety

Properties

IUPAC Name

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O/c13-9-3-1-8(2-4-9)10(7-12(14,15)16)18-11(19)5-6-17/h1-4,10H,5,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGDUVIBNCRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)NC(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide typically involves the reaction of 4-bromobenzyl bromide with 3,3,3-trifluoropropylamine to form an intermediate, which is then reacted with cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The cyanoacetamide moiety can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the trifluoropropyl chain can enhance lipophilicity and membrane permeability. The cyanoacetamide moiety can act as a nucleophile in biochemical reactions, potentially inhibiting enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-phenylpropanamide
  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-bromophenyl)-benzamide

Uniqueness

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]-2-cyanoacetamide is unique due to the presence of the trifluoropropyl chain, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.

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